![molecular formula C19H23N3O3 B2879681 benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1286709-91-8](/img/structure/B2879681.png)
benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone” is a complex organic molecule. It has a molecular weight of 370.3527 . The IUPAC Standard InChI is InChI=1S/C20H18O7/c1-3-15-17 (25-9-23-15)5-11 (1)19-13-7-22-20 (14 (13)8-21-19)27-12-2-4-16-18 (6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2 .
Synthesis Analysis
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . This method has been used to evaluate their anticancer activity against various cancer cell lines .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The structure is available as a 2D Mol file . The compound includes a benzo[d][1,3]dioxol-5-yl group, a 3,5-dimethyl-1H-pyrazol-1-yl group, and a piperidin-1-yl group .Chemical Reactions Analysis
The compound has been involved in reactions such as Pd-catalyzed C-N cross-coupling . It has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 370.3527 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved documents.Scientific Research Applications
Molecular Interaction Studies
One study focuses on the molecular interactions of a potent and selective antagonist for the CB1 cannabinoid receptor, highlighting the importance of such compounds in understanding receptor-ligand interactions and developing pharmacophore models. This research emphasizes the structural analysis and quantitative structure-activity relationship (QSAR) models, suggesting potential applications in drug design and receptor function elucidation (Shim et al., 2002).
Anticancer and Antimicrobial Research
Another study presents the synthesis and pharmacokinetic characterization of compounds with benzo[d][1,3]dioxole structures, aiming at blocking angiogenesis and inhibiting cell growth, which underscores the utility of such compounds in developing anticancer therapies (Wang et al., 2011).
Photopolymerization Initiators
Research on benzophenone-1,3-dioxane derivatives as photoinitiators for free radical polymerization reveals their potential in materials science, particularly in developing new polymer materials with specific properties (Wang et al., 2010).
Antimicrobial Evaluation
A study on the synthesis, characterization, and antimicrobial evaluation of benzo[d][1,3]dioxole gathered pyrazole derivatives demonstrates the application of such compounds in addressing microbial resistance and developing new antimicrobial agents (Umesha & Basavaraju, 2014).
Future Directions
The compound has shown potential in anticancer activity, suggesting it could be further studied and optimized to develop more active analogs . A detailed structure–activity relationship study could help develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-9-14(2)22(20-13)11-15-5-7-21(8-6-15)19(23)16-3-4-17-18(10-16)25-12-24-17/h3-4,9-10,15H,5-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHFETWSHJDKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2879599.png)
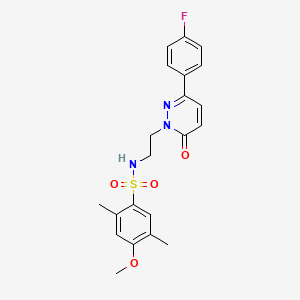
![1-[1-(3-phenylpropanoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2879606.png)
![N-(4-isopropylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2879607.png)
![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2879610.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879611.png)
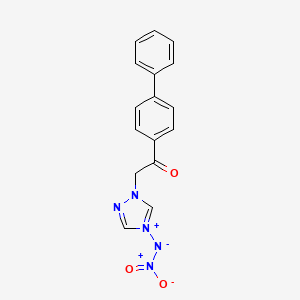
![N~4~-(4-chlorophenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2879614.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B2879615.png)
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2879616.png)
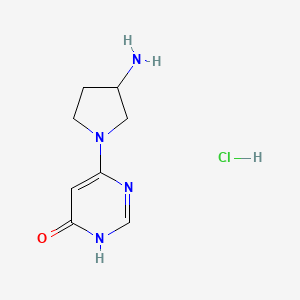
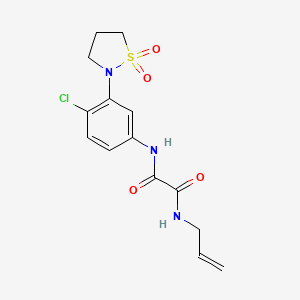
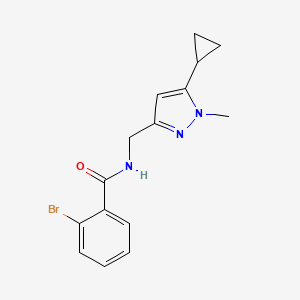
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879621.png)